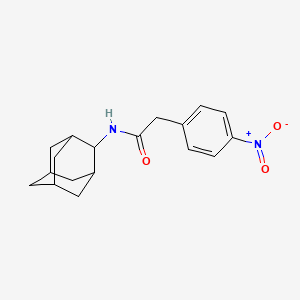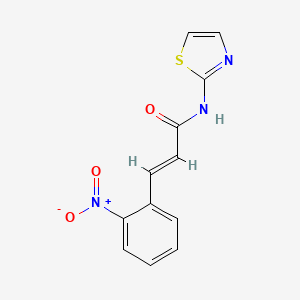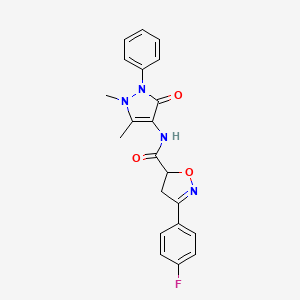
3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide is part of the triazole family, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The interest in triazole derivatives stems from their structural similarity to the peptide link, which makes them valuable in drug discovery and development.
Synthesis Analysis
The synthesis of triazole derivatives often involves the utilization of cycloaddition reactions, such as the Huisgen cycloaddition, which is a cornerstone method for synthesizing 1,2,4-triazoles. For example, the synthesis of N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate demonstrates the use of NMR, IR, and X-ray crystallography for characterization, emphasizing the role of density functional theory (DFT) in predicting molecular geometry and properties (Orek, Koparir, & Koparır, 2012).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray diffraction and spectroscopic methods, is crucial for understanding the configuration and conformation of triazole compounds. Such analyses reveal the planarity or non-planarity of the triazole ring and its substituents, as well as the presence of hydrogen bonding and other intermolecular interactions that influence the compound's stability and reactivity.
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including cycloadditions, substitutions, and transformations, which can be exploited to introduce functional groups or to modify the ring system. These reactions are influenced by the electronic and steric properties of the substituents on the triazole ring.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its potential use in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by the nature of the substituents on the triazole ring. Understanding these properties is vital for the design of triazole-based compounds with desired biological or chemical activities.
- (Orek, Koparir, & Koparır, 2012): Synthesis, characterization, and biological activity of a triazol compound.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(1H-1,2,4-triazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-10(14-11-12-8-13-15-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEDCSMOVBZQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)

![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)


